molecular formula C11H20ClNO2 B1480301 2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one CAS No. 2098040-15-2

2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B1480301
CAS No.: 2098040-15-2
M. Wt: 233.73 g/mol
InChI Key: GOTRCXJINRSMNW-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one, also known as chloroethoxymethylpiperidine (CEMPI), is a cyclic organic compound with a wide range of applications in scientific research. CEMPI is a colorless, water-soluble liquid that is produced synthetically from the reaction of piperidine and chloroethanol. CEMPI has several unique properties, such as low toxicity and low volatility, that make it an ideal compound for a variety of scientific applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Radl et al. (1999) explored the synthesis of derivatives related to 2-chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one, particularly focusing on analgesic properties. They prepared and tested derivatives for their potential analgesic effects (Radl et al., 1999).
  • Another study, also by Radl et al. (2010), followed a similar line of investigation, further elaborating on the synthetic pathways and potential analgesic applications of related compounds (Radl et al., 2010).

Applications in Organic Synthesis

  • Li and Zhang (2009) developed an environmentally benign oxidation system using related compounds. They focused on the oxidation of alcohols to carbonyl compounds, indicating the potential use of these compounds in organic synthesis and environmental applications (Li & Zhang, 2009).
  • Research by Praliev et al. (1986) included the synthesis of 1-(2-ethoxyethyl)-3-methylpiperidine-4-one, which shares structural similarities with the compound . This study provided insights into stereochemistry and potential applications in pharmaceuticals (Praliev et al., 1986).

Potential in Therapeutic Applications

  • Zhang Hong-ying (2012) investigated derivatives similar to this compound, examining their effects on learning and memory dysfunction in mice. This highlights a potential avenue for therapeutic applications in cognitive disorders (Zhang Hong-ying, 2012).

Use in Material Science

  • A study by Facchetti et al. (2006) explored the use of similar compounds in electrooptic film fabrication. This suggests potential applications in materials science, particularly in the development of advanced optical materials (Facchetti et al., 2006).

Properties

IUPAC Name

2-chloro-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-3-15-9-11(2)4-6-13(7-5-11)10(14)8-12/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTRCXJINRSMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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